N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-difluorobenzene-1-sulfonamide
Description
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-difluorobenzene-1-sulfonamide is a synthetic small molecule characterized by a pyridazine core substituted with an azepane (7-membered azacycloheptane) ring at the 3-position. The pyridazine moiety is linked via a phenyl group to a 2,4-difluorobenzenesulfonamide unit. The azepane ring introduces conformational flexibility, while the electron-withdrawing difluoro substituents on the benzene sulfonamide may enhance binding affinity to target proteins through polar interactions .
Properties
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2,4-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O2S/c23-17-7-11-21(19(24)15-17)31(29,30)27-18-8-5-16(6-9-18)20-10-12-22(26-25-20)28-13-3-1-2-4-14-28/h5-12,15,27H,1-4,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWCFKUIBZEZLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-difluorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring. The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable diketone or ester. The azepane group is then introduced via nucleophilic substitution reactions. The final step involves the sulfonation of the difluorobenzene ring to form the sulfonamide group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research has focused on its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazine Derivatives with Azepane Substituents
Compound 1 : N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chloro-6-fluorobenzamide (CAS 922835-43-6)
- Structural Differences : Replaces the sulfonamide group with a benzamide and substitutes 2,4-difluoro with 2-chloro-6-fluoro.
- Molecular Formula : C23H22ClFN4O vs. C23H22F2N4O2S (target compound).
- Impact: The benzamide group may reduce solubility compared to the sulfonamide due to decreased polarity.
Compound 2 : N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide (CAS 895807-95-1)
- Structural Differences : Substitutes azepane with 4-methylpiperidine (6-membered ring) and replaces 2,4-difluoro with a trifluoromethyl group.
- Molecular Weight : 476.5 g/mol vs. ~464.5 g/mol (estimated for the target compound).
- Impact: The smaller piperidine ring may reduce conformational flexibility but improve metabolic stability.
Sulfonamide-Based Analogues
Compound 3: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide
- Structural Differences : Features a pyrazolo-pyrimidine-chromen core instead of pyridazine-azepane.
- Key Data : Molecular mass 616.9 g/mol; melting point 211–214°C.
- Impact : The chromen-pyrimidine core likely targets kinase domains, whereas the pyridazine-azepane system in the target compound may favor different protein interactions. The isopropyl group in this compound introduces steric bulk absent in the target molecule .
Heterocyclic Carboxamides
Compound 4: N-(4-(3-(azepan-1-yl)phenyl)-3-cyano-6-phenylpyridin-2-yl)furan-2-carboxamide (18b)
- Structural Differences : Pyridine core with furan carboxamide and azepane-substituted phenyl.
- Impact: The carboxamide and cyano groups enhance hydrogen-bonding capacity, but the absence of a sulfonamide limits sulfonamide-specific interactions (e.g., with carbonic anhydrases).
Discussion of Structural and Functional Implications
- Azepane vs.
- Sulfonamide vs. Carboxamide : Sulfonamides generally exhibit higher acidity (pKa ~10–11) compared to carboxamides (pKa ~15–17), favoring stronger hydrogen-bond interactions with basic residues in enzymes .
- Halogen Effects : The 2,4-difluoro substitution in the target compound balances electron withdrawal and steric demands, contrasting with the stronger -CF3 group in Compound 2, which may improve membrane permeability but increase metabolic liability .
Biological Activity
Overview
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-difluorobenzene-1-sulfonamide is a complex organic compound notable for its unique structural features, including a pyridazine ring, an azepane moiety, and a sulfonamide group. This combination of functional groups has led to investigations into its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The compound can be represented structurally as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes critical for cellular processes.
- Receptor Modulation : The compound could interact with cell surface receptors, altering signaling pathways.
- Cellular Disruption : It may interfere with DNA or protein functions, leading to altered cellular behavior.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 (breast cancer) | 0.5 | Significant growth inhibition |
| HT-29 (colon cancer) | 0.3 | Strong antiproliferative effect |
| A549 (lung cancer) | 0.7 | Moderate inhibition |
These findings suggest that the compound may serve as a lead structure for the development of new anticancer agents.
Antimicrobial Activity
In addition to anticancer properties, preliminary studies have shown that this compound possesses antimicrobial activity against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial growth.
Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of this compound on several human cancer cell lines. The results demonstrated that the compound effectively inhibited cell proliferation in a dose-dependent manner, with IC50 values indicating high potency compared to standard chemotherapeutics.
Study 2: Mechanistic Insights
Further investigation into the mechanism revealed that the compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in treated cells. This was confirmed through flow cytometry and caspase activity assays.
Research Applications
The unique structure and biological activity of this compound make it a valuable candidate for various research applications:
- Medicinal Chemistry : As a scaffold for developing new therapeutic agents targeting cancer and infectious diseases.
- Biochemical Probes : Investigating enzyme functions and cellular pathways.
Q & A
Synthetic Routes and Optimization
Basic: What are the recommended synthetic routes for this compound? The synthesis typically involves sequential coupling reactions. First, the pyridazine core is functionalized with azepane via nucleophilic substitution (SNAr) under reflux in a polar aprotic solvent (e.g., DMF) . The resulting intermediate is coupled to the 2,4-difluorobenzenesulfonamide moiety via Suzuki-Miyaura cross-coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative . Purification is achieved via column chromatography with gradients of ethyl acetate/hexane.
Advanced: How can reaction conditions be optimized for higher yields? Employ Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example, highlights using flow chemistry to enhance reproducibility and yield in diazomethane synthesis, which can be adapted for sensitive intermediates . Optimize SNAr reactivity by testing alternative bases (e.g., K₂CO₃ vs. Cs₂CO₃) and microwave-assisted heating to reduce reaction times .
Structural Characterization
Basic: Which spectroscopic techniques confirm structural integrity? Use ¹H/¹³C NMR to verify substituent positions and aromatic proton splitting patterns. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while FT-IR identifies sulfonamide S=O stretches (~1350 cm⁻¹) and NH bands (~3300 cm⁻¹) .
Advanced: How to resolve ambiguities in stereochemistry or tautomerism? Perform X-ray crystallography to determine crystal packing and absolute configuration, as demonstrated for pyridazin-3-amine derivatives in . DEPT-135 NMR and 2D techniques (COSY, NOESY) can distinguish between regioisomers or tautomeric forms .
Biological Activity Evaluation
Basic: What in vitro assays assess enzyme inhibition potential? Screen against kinases or proteases using fluorescence polarization or FRET-based assays . The sulfonamide group often targets carbonic anhydrases; use a stopped-flow CO₂ hydration assay (pH 7.4, 20°C) with acetazolamide as a positive control .
Advanced: How to address contradictory IC₅₀ values across studies? Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). notes that structural analogs may show variability due to off-target effects; employ knockout cell lines or isoform-specific inhibitors to isolate mechanisms .
Structure-Activity Relationship (SAR) Studies
Basic: Which structural features correlate with activity? The 2,4-difluorophenyl group enhances metabolic stability, while the azepane moiety improves solubility. Compare analogs with morpholine (smaller ring) or piperidine (no NH) to assess ring size and basicity effects .
Advanced: How do modifications at the pyridazine ring impact pharmacokinetics? Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridazine 5-position to enhance membrane permeability. Use logP measurements (shake-flask method) and Caco-2 cell assays to correlate substituents with absorption .
Data Contradiction Resolution
Basic: Why might efficacy differ between cell-based and enzyme assays? Cell-based assays account for membrane permeability and efflux pumps. Use P-glycoprotein inhibitors (e.g., verapamil) to assess transporter involvement. notes sulfonamide cytotoxicity in certain lines, requiring MTT assays to normalize viability .
Advanced: How to reconcile conflicting in vivo toxicity profiles? Conduct ADMET studies with LC-MS/MS quantification of metabolites. For example, fluorinated analogs in may form reactive intermediates; use glutathione trapping assays to identify toxic metabolites .
Stability and Reactivity
Advanced: What conditions accelerate sulfonamide hydrolysis? Test stability in pH gradients (1.2–7.4) at 37°C. The 2,4-difluoro substitution reduces electron density at the sulfonamide sulfur, delaying hydrolysis compared to non-fluorinated analogs . Use HPLC-UV to monitor degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
